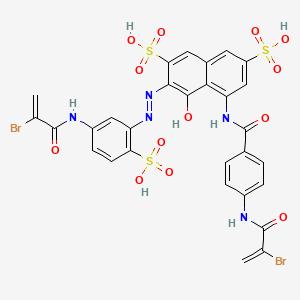
5-((4-((2-Bromo-1-oxoallyl)amino)benzoyl)amino)-3-((5-((2-bromo-1-oxoallyl)amino)-2-sulphophenyl)azo)-4-hydroxynaphthalene-2,7-disulphonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “5-((4-((2-Bromo-1-oxoallyl)amino)benzoyl)amino)-3-((5-((2-bromo-1-oxoallyl)amino)-2-sulphophenyl)azo)-4-hydroxynaphthalene-2,7-disulphonic acid” is a complex organic molecule
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including:
Formation of the azo group: This can be achieved through a diazotization reaction followed by coupling with an aromatic amine.
Introduction of brominated allyl groups: This step may involve bromination of an allyl precursor followed by a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of such complex molecules typically involves optimization of reaction conditions to maximize yield and purity. This may include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions to ensure efficient reactions.
Purification: Techniques like crystallization, chromatography, and distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The azo group can be reduced to form amines.
Substitution: The brominated allyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium dithionite, hydrogen gas with a palladium catalyst.
Nucleophiles: Amines, thiols, and other nucleophilic species.
Major Products
Oxidation Products: Quinones and related compounds.
Reduction Products: Aromatic amines.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in biochemical assays or as a probe for studying biological processes.
Medicine: Possible applications in drug development or as a diagnostic agent.
Industry: Use in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The compound’s mechanism of action would depend on its specific application. For example:
In biological systems: It may interact with specific enzymes or receptors, influencing biochemical pathways.
In chemical reactions: It may act as a catalyst or reactant, facilitating specific transformations.
Comparison with Similar Compounds
Similar Compounds
Azo Dyes: Compounds with similar azo groups used in dyeing and pigmentation.
Sulfonated Aromatics: Compounds with sulfonic acid groups used in detergents and surfactants.
Brominated Organics: Compounds with brominated groups used in pharmaceuticals and agrochemicals.
Uniqueness
The unique combination of functional groups in this compound may confer specific properties, such as enhanced reactivity or selectivity in certain reactions, making it valuable for specialized applications.
Properties
CAS No. |
68252-85-7 |
|---|---|
Molecular Formula |
C29H21Br2N5O13S3 |
Molecular Weight |
903.5 g/mol |
IUPAC Name |
5-[[4-(2-bromoprop-2-enoylamino)benzoyl]amino]-3-[[5-(2-bromoprop-2-enoylamino)-2-sulfophenyl]diazenyl]-4-hydroxynaphthalene-2,7-disulfonic acid |
InChI |
InChI=1S/C29H21Br2N5O13S3/c1-13(30)27(38)32-17-5-3-15(4-6-17)29(40)34-21-12-19(50(41,42)43)9-16-10-23(52(47,48)49)25(26(37)24(16)21)36-35-20-11-18(33-28(39)14(2)31)7-8-22(20)51(44,45)46/h3-12,37H,1-2H2,(H,32,38)(H,33,39)(H,34,40)(H,41,42,43)(H,44,45,46)(H,47,48,49) |
InChI Key |
YCNUFQQLPRQJHX-UHFFFAOYSA-N |
Canonical SMILES |
C=C(C(=O)NC1=CC=C(C=C1)C(=O)NC2=C3C(=CC(=C2)S(=O)(=O)O)C=C(C(=C3O)N=NC4=C(C=CC(=C4)NC(=O)C(=C)Br)S(=O)(=O)O)S(=O)(=O)O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,3,6-Naphthalenetrisulfonic acid, 7,7'-[1,4-phenylenebis[imino(6-chloro-1,3,5-triazine-4,2-diyl)imino[2-[(aminocarbonyl)amino]-4,1-phenylene]azo]]bis-, hexasodium salt](/img/structure/B14456938.png)
![potassium;3-[(2Z)-2-[2-anilino-1-[(2-chloro-5-sulfophenyl)diazenyl]-2-oxoethylidene]hydrazinyl]-4-chlorobenzenesulfonic acid](/img/structure/B14456943.png)
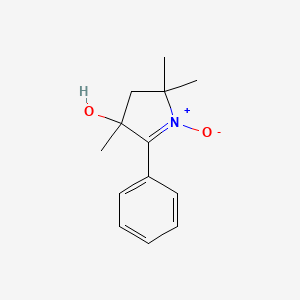
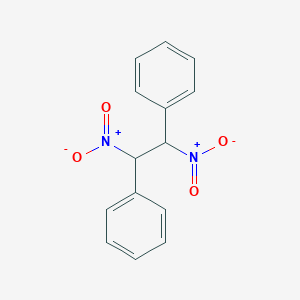

![6-[4-(Propan-2-yl)anilino]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14456983.png)
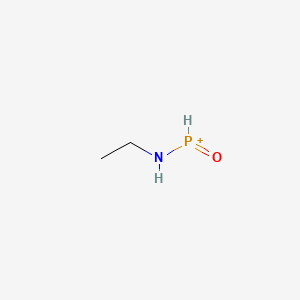
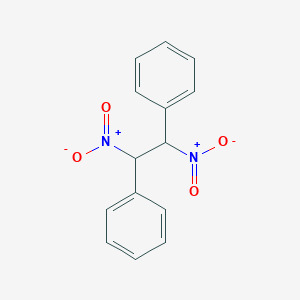


![(2E)-2-[(2-Hydroxyphenyl)imino]-1-(4-methylphenyl)ethan-1-one](/img/structure/B14457003.png)
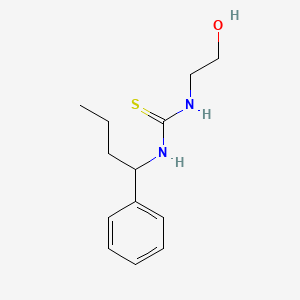
![Ethyl 11b-hydroxy-2-oxo-2,11b-dihydro-1h-cyclopenta[l]phenanthrene-3-carboxylate](/img/structure/B14457015.png)

